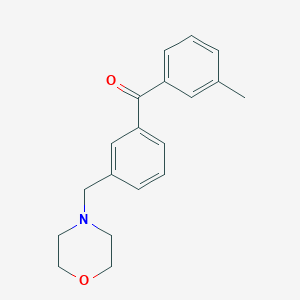

3-Methyl-3'-morpholinomethyl benzophenone

Description

Contextualization within Benzophenone (B1666685) and Morpholine (B109124) Scaffold Chemistry

The chemical identity of 3-Methyl-3'-morpholinomethyl benzophenone is intrinsically linked to the properties of its constituent parts: the benzophenone core and the morpholine moiety. Benzophenone, a diaryl ketone, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This designation stems from its presence in a multitude of naturally occurring and synthetic compounds that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. tandfonline.comnih.gov The rigid, three-dimensional structure of the benzophenone core allows it to interact with various biological targets, and its two phenyl rings provide ample opportunity for substitution, enabling the fine-tuning of its pharmacological profile. rsc.org

Similarly, the morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a common feature in many approved drugs. nih.govresearchgate.net Its inclusion in a molecule can enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability. acs.org The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. tandfonline.com

The conjugation of these two scaffolds in this compound results in a hybrid molecule with the potential for unique and enhanced biological activities. The methyl group on one phenyl ring and the morpholinomethyl group on the other introduce specific steric and electronic features that can influence the molecule's interaction with biological targets.

Interactive Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (3-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

| CAS Number | 898765-01-0 |

| Molecular Formula | C19H21NO2 |

| Molecular Weight | 295.38 g/mol |

| Canonical SMILES | CC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)CN3CCOCC3 |

Rationale for Investigation of Novel Benzophenone-Morpholine Conjugates

The investigation into novel benzophenone-morpholine conjugates like this compound is driven by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores to create a new molecule with a potentially synergistic or additive biological effect. The rationale for exploring these specific conjugates is multifaceted and grounded in the established properties of the individual scaffolds.

One of the primary motivations is the pursuit of enhanced anticancer activity. nih.govrsc.org Benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, and the addition of a morpholine ring can improve the compound's solubility and ability to interact with specific cellular targets. nih.gov Research has shown that some morpholino and thiomorpholino benzophenones exhibit potent cytotoxic activity against murine leukemia and human lung carcinoma cells. researchgate.net

Another key area of interest is the development of new anti-inflammatory agents. nih.govnih.gov Both benzophenone and morpholine derivatives have independently shown anti-inflammatory properties. nih.gov The combination of these two moieties may lead to compounds with improved efficacy and a better side-effect profile compared to existing anti-inflammatory drugs. researchgate.net Studies on benzophenone-N-ethyl morpholine ethers have indicated that the integration of the morpholine ring into the benzophenone framework can result in potent anti-inflammatory activity. nih.gov

Furthermore, the exploration of benzophenone-morpholine conjugates extends to the field of neurodegenerative diseases. tandfonline.comnih.govresearchgate.net The morpholine scaffold is known to be present in compounds that target enzymes and receptors involved in the pathology of conditions like Alzheimer's and Parkinson's disease. tandfonline.comacs.org The benzophenone core can be modified to enhance the interaction of these molecules with specific neurological targets.

Overview of Research Trajectories for Related Chemical Architectures

The research into chemical architectures related to this compound is dynamic and expanding into several promising areas. These trajectories are largely guided by the biological activities observed in preliminary studies of benzophenone-morpholine conjugates and related heterocyclic systems.

A significant research trajectory is focused on the development of novel anticancer agents . nih.govrsc.org Scientists are synthesizing and evaluating a wide range of substituted benzophenone-morpholine analogs to identify compounds with high potency and selectivity for specific cancer types. rsc.org The structure-activity relationship (SAR) studies of these compounds are crucial in understanding how different substituents on the benzophenone rings and modifications to the morpholine moiety affect their anticancer activity. nih.gov For instance, the introduction of methyl, chloro, and fluoro groups on the benzophenone ring has been shown to influence the potency of these analogs. rsc.org

Another important direction is the investigation of these compounds as anti-inflammatory agents . nih.govnih.gov Researchers are exploring the mechanisms by which benzophenone-morpholine conjugates exert their anti-inflammatory effects, with a focus on their ability to inhibit key inflammatory mediators. researchgate.net The synthesis of derivatives with varying substitution patterns is aimed at optimizing their anti-inflammatory potency while minimizing potential side effects. nih.gov

In the realm of neurodegenerative diseases , research is being conducted to explore the potential of morpholine-containing compounds to modulate the activity of enzymes implicated in these conditions, such as cholinesterases and monoamine oxidases. tandfonline.comnih.govresearchgate.net The benzophenone scaffold can be utilized to design molecules that can cross the blood-brain barrier and interact with specific targets within the central nervous system. acs.org

The synthesis of these and related compounds often involves well-established organic reactions. The benzophenone core is typically constructed via a Friedel-Crafts acylation , where an appropriately substituted benzoyl chloride reacts with a substituted benzene (B151609) in the presence of a Lewis acid catalyst. chemguide.co.ukchegg.compearson.com The morpholinomethyl group is commonly introduced through a Mannich reaction , which involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a secondary amine like morpholine. oarjbp.comwikipedia.org

Interactive Table 2: Research Areas for Benzophenone-Morpholine Conjugates

| Research Area | Focus | Key Findings from Related Compounds |

|---|---|---|

| Oncology | Development of potent and selective anticancer agents. | Certain analogs show significant cytotoxicity against various cancer cell lines. researchgate.net |

| Inflammation | Discovery of novel anti-inflammatory drugs with improved safety profiles. | Integration of the morpholine moiety can lead to potent anti-inflammatory activity. nih.gov |

| Neurodegeneration | Exploration of therapeutic agents for diseases like Alzheimer's and Parkinson's. | The morpholine scaffold is a key component in compounds targeting neurological enzymes. tandfonline.comacs.org |

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMNYUKWTPPIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643067 | |

| Record name | (3-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-01-0 | |

| Record name | (3-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 3 Morpholinomethyl Benzophenone and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-methyl-3'-morpholinomethyl benzophenone (B1666685) reveals several possible disconnections, leading to various synthetic strategies. The most logical disconnections are at the carbon-nitrogen bond of the morpholine (B109124) moiety and the carbon-carbonyl bonds of the benzophenone core.

Primary Disconnections:

C-N Bond Disconnection: The bond between the benzylic carbon and the morpholine nitrogen can be disconnected. This suggests a forward synthesis involving the reaction of a 3'-halomethyl-3-methylbenzophenone intermediate with morpholine. This is a common and effective method for introducing amine functionalities.

Aryl-Carbonyl Bond Disconnections: The benzophenone core can be disconnected in two ways, suggesting either a Friedel-Crafts acylation or a cross-coupling reaction:

Disconnection A: This leads to 3-methylbenzoyl chloride and a 3-morpholinomethyl-substituted aromatic ring (or a precursor like 3-bromomethyltoluene).

Disconnection B: This suggests 3-morpholinomethylbenzoyl chloride (or a precursor) and toluene (B28343).

These disconnections form the basis for developing both convergent and divergent synthetic routes, which allow for the systematic construction of the target molecule and its analogs.

Development of Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be employed for the synthesis of 3-methyl-3'-morpholinomethyl benzophenone and its analogs, each offering distinct advantages.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of related compounds. mdpi.com This is particularly useful for creating a library of analogs for structure-activity relationship studies. A common intermediate, such as (3-methylphenyl)(3'-(bromomethyl)phenyl)methanone, could be synthesized and then reacted with various amines, including morpholine, to generate a series of analogs.

The central benzophenone core can be constructed using several established methods, with Friedel-Crafts acylation being a primary example. masterorganicchemistry.comchemguide.co.ukyoutube.com

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsavemyexams.com For the synthesis of a precursor to the target molecule, one could react 3-methylbenzoyl chloride with toluene in the presence of AlCl₃. However, this reaction can sometimes suffer from poor regioselectivity, especially with substituted benzenes. libretexts.org To overcome this, a more controlled approach would be the acylation of a pre-functionalized aromatic ring. For instance, reacting 3-methylbenzoyl chloride with 3-bromotoluene (B146084) would yield a brominated benzophenone intermediate, which can then be further functionalized.

Table 1: Comparison of Friedel-Crafts Acylation Strategies

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate |

|---|---|---|---|

| 3-Methylbenzoyl Chloride | Toluene | AlCl₃ | 3,3'-Dimethylbenzophenone |

| 3-Methylbenzoyl Chloride | 3-Bromotoluene | AlCl₃ | 3'-Bromo-3-methylbenzophenone |

The morpholine group is typically introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution: A common and straightforward method involves the reaction of morpholine with a benzylic halide, such as a bromomethyl or chloromethyl group. nih.gov This reaction proceeds readily, often in the presence of a mild base to neutralize the hydrogen halide formed. A key intermediate, (3-methylphenyl)(3'-(bromomethyl)phenyl)methanone, can be synthesized and subsequently reacted with morpholine to yield the final product.

Reductive Amination: An alternative route involves the reaction of an aldehyde-substituted benzophenone with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride. This would involve the synthesis of 3-formyl-3'-methylbenzophenone as a key intermediate.

The position of the methyl group is crucial for the identity of the final compound. Its introduction can be achieved at various stages of the synthesis.

Starting Material Selection: The most direct approach is to use starting materials that already contain the methyl group in the desired position, such as 3-methylbenzoic acid or 3-methyltoluene. This ensures the regiochemistry from the outset.

Directed Ortho-Metalation: For more complex analogs, directed ortho-metalation strategies can be employed to introduce substituents at specific positions relative to an existing functional group. However, for the synthesis of this compound, the use of pre-methylated starting materials is the most efficient approach.

Exploration of Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile alternative to classical methods like Friedel-Crafts acylation for the synthesis of unsymmetrical benzophenones. libretexts.org

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov This reaction is known for its high tolerance of functional groups and its ability to form carbon-carbon bonds with high efficiency and selectivity. mdpi.combeilstein-journals.org

For the synthesis of this compound, a Suzuki-Miyaura coupling strategy could involve the reaction of a 3-methylphenylboronic acid with a 3-morpholinomethyl-substituted benzoyl chloride. This approach offers excellent control over the regiochemistry of the final product.

Table 2: Proposed Suzuki-Miyaura Cross-Coupling Route

| Organoboron Compound | Organohalide | Palladium Catalyst | Base | Product |

|---|---|---|---|---|

| 3-Methylphenylboronic acid | 3-(Morpholinomethyl)benzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ | This compound |

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing this compound, providing an efficient pathway to introduce the morpholine moiety onto the benzophenone scaffold. The reaction generally involves coupling an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org

The development of this reaction has overcome the limitations of traditional methods for synthesizing aromatic amines, which often required harsh conditions and had limited substrate scope. wikipedia.org For the synthesis of the target compound, a typical approach would involve the reaction of a 3-halo-3'-methylbenzophenone with morpholine.

Research Findings and Optimization:

Significant research has been dedicated to optimizing the Buchwald-Hartwig amination for a wide array of substrates. The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and t-BuXPhos, have proven to be highly effective. youtube.comnih.gov The selection of the base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (t-BuONa), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs2CO3) being commonly employed to facilitate the catalytic cycle. nih.gov The reaction is typically carried out in non-polar aprotic solvents like toluene or dioxane. nih.gov

Below is an interactive table summarizing typical conditions for the Buchwald-Hartwig amination of a substituted bromobenzene (B47551) with a secondary amine, which is analogous to the synthesis of the target molecule.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| [Pd(allyl)Cl]2 | XPhos | t-BuONa | Toluene | 100 | 92 |

| Pd2(dba)3 | t-BuXPhos | t-BuOLi | Toluene | 100 | 98 |

| [Pd(allyl)Cl]2 | TrixiePhos | Cs2CO3 | Toluene | 100 | 96 |

Data derived from analogous reactions reported in the literature. nih.gov

Other Cross-Coupling Methodologies for Aryl-Carbon Bond Formation

The construction of the diaryl ketone core of this compound relies on the formation of aryl-carbon bonds. Several palladium-catalyzed cross-coupling reactions are pivotal for this purpose. mdpi.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.org In a synthetic route to the target molecule, this could involve reacting 3-methylphenylboronic acid with a 3-(morpholinomethyl)benzoyl halide. mdpi.com The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com While it can be adapted to synthesize benzophenone derivatives, it is often a less direct approach for this specific target compared to the Suzuki coupling. The general mechanism involves oxidative addition, olefin insertion, and β-hydride elimination. rsc.org

The following table provides a comparative overview of these key cross-coupling methodologies.

| Reaction | Bond Formed | Key Reactants | Typical Catalyst System | Key Advantages |

| Buchwald-Hartwig Amination | C–N | Aryl halide/sulfonate, Amine | Pd catalyst, Phosphine ligand | Direct amination, high functional group tolerance. wikipedia.org |

| Suzuki-Miyaura Coupling | C–C | Aryl halide/triflate, Organoboron species | Pd catalyst, Base | Mild conditions, non-toxic byproducts, broad substrate scope. wikipedia.orgnih.gov |

| Heck Reaction | C–C | Aryl halide/triflate, Alkene | Pd catalyst, Base | Excellent for vinylation of aryl halides. wikipedia.org |

Mechanistic Studies of Key Synthetic Transformations

Understanding the underlying mechanisms of these coupling reactions is essential for their optimization and broader application.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three main steps: wikipedia.org

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling follows a similar catalytic cycle involving: libretexts.org

Oxidative Addition: A Pd(0) catalyst adds to the organohalide (R¹-X).

Transmetalation: The organic group from the organoboron species (R²) is transferred to the palladium complex, a step facilitated by a base.

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is a critical goal for modern chemical manufacturing. hilarispublisher.comhilarispublisher.com This involves designing processes that reduce waste, minimize energy consumption, and use less hazardous materials.

Key Principles in Practice:

Atom Economy: Cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions are inherently more atom-economical than many classical named reactions as they form products by addition, generating minimal stoichiometric byproducts.

Catalysis: The use of palladium catalysts is a core tenet of green chemistry, as small amounts of catalyst can generate large quantities of product, avoiding the waste associated with stoichiometric reagents. acsgcipr.org Optimizing catalyst loading is a key area of research to minimize metal waste. acsgcipr.org

Safer Solvents: Efforts are ongoing to replace hazardous solvents like dioxane with more environmentally benign alternatives. acsgcipr.org Some research has explored using greener solvents like ethanol (B145695) or even performing reactions in water. hilarispublisher.comresearchgate.net

Waste Reduction: The use of stable, easily handled reagents like potassium aryltrifluoroborates in Suzuki couplings can simplify purification and reduce waste compared to other organometallic reagents. nih.gov Furthermore, preferring simple inorganic bases over organic ones can also contribute to a greener process. acsgcipr.org

Sophisticated Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-Methyl-3'-morpholinomethyl benzophenone (B1666685), a suite of NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign the complex array of signals expected in the ¹H and ¹³C NMR spectra of 3-Methyl-3'-morpholinomethyl benzophenone, multidimensional NMR techniques are indispensable.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks within the molecule, helping to identify adjacent protons on the aromatic rings and within the morpholine (B109124) and methyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the morpholinomethyl group to the correct position on the benzophenone core and confirming the relative positions of the substituents.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar structures. The actual experimental values would be necessary for a definitive assignment.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~196.0 |

| Ar-H | ~7.2 - 7.8 | ~125.0 - 140.0 |

| CH₃ | ~2.4 | ~21.0 |

| -CH₂-N | ~3.5 | ~62.0 |

| N-(CH₂)₂ | ~2.5 | ~53.0 |

| O-(CH₂)₂ | ~3.7 | ~67.0 |

Solid-State NMR for Polymorph and Conformational Analysis

In the absence of suitable single crystals for X-ray diffraction, solid-state NMR (ssNMR) would be a powerful tool to investigate the structure of this compound in its solid form. ssNMR can provide information on molecular conformation, packing, and the presence of different polymorphic forms, which can have significant impacts on the physical properties of the compound.

Dynamic NMR Studies of Rotational Barriers and Conformational Exchange

The morpholine ring in this compound is known to undergo conformational exchange, primarily a chair-to-chair interconversion. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to determine the energy barriers associated with this process. Similarly, DNMR could potentially be used to study the rotational barriers around the single bonds connecting the phenyl rings to the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragment Analysis

HRMS is a critical technique for determining the precise elemental composition of a molecule. For this compound (C₁₉H₂₁NO₂), the expected exact mass would be calculated and compared to the experimentally measured value with high accuracy (typically within a few parts per million). This provides strong evidence for the molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum (e.g., from MS/MS experiments) would offer valuable structural information. Characteristic fragmentation pathways for benzophenones and morpholine-containing compounds would be expected, aiding in the confirmation of the molecular structure.

Expected HRMS Data and Fragmentation

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 296.1645 | Data N/A | Molecular ion |

| [M-C₄H₈NO]⁺ | 209.0961 | Data N/A | Loss of the morpholinomethyl radical |

| [C₇H₇]⁺ | 91.0542 | Data N/A | Tropylium ion from the methyl-substituted phenyl ring |

| [C₆H₅CO]⁺ | 105.0335 | Data N/A | Benzoyl cation |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic rings and the aliphatic methyl and morpholine groups, as well as C-O-C stretching of the morpholine ether linkage.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations would be expected to produce strong signals. The symmetric vibrations of the molecule would be particularly Raman active.

Together, the FTIR and Raman spectra would provide a unique "molecular fingerprint" for the compound, useful for identification and quality control.

Expected Vibrational Frequencies (cm⁻¹)

| Functional Group | FTIR Absorption | Raman Shift |

| C=O Stretch | ~1660 (strong) | ~1660 |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |

| Aliphatic C-H Stretch | ~2800-3000 | ~2800-3000 |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |

| C-O-C Stretch (Morpholine) | ~1115 | Weak |

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles. It would reveal the conformation of the morpholine ring (e.g., chair conformation) and the dihedral angles between the two phenyl rings and the carbonyl group. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Lack of Publicly Available Research Data on Chiroptical Properties of this compound

Despite a thorough search of scientific literature and chemical databases, no specific research data or scholarly articles were found pertaining to the chiroptical spectroscopy, including Electronic Circular Dichroism (ECD), of chiral derivatives of the compound this compound.

The investigation sought to uncover detailed research findings and data tables related to the sophisticated spectroscopic characterization and structural elucidation of this specific molecule's chiral forms. However, the scientific record does not appear to contain any published studies on the synthesis of its chiral derivatives or their subsequent analysis using techniques such as ECD.

Therefore, it is not possible to provide an article based on the requested outline, as the foundational research and data necessary to populate the specified sections and subsections are not available in the public domain. The inquiry into the chiroptical properties of this compound represents a novel area for potential future research.

Computational Chemistry and Quantum Mechanical Investigations

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For 3-Methyl-3'-morpholinomethyl benzophenone (B1666685), which possesses several rotatable single bonds, a multitude of conformations are possible. The key dihedral angles that define its three-dimensional shape include the rotation of the two phenyl rings relative to the central carbonyl group and the orientation of the morpholinomethyl substituent.

The potential energy landscape (PEL) maps the potential energy of the molecule as a function of its geometry. Computational methods are used to explore this landscape to identify low-energy, stable conformers and the energy barriers that separate them. In substituted benzophenones, the twist angle of the two aryl rings is a critical parameter. nih.govresearchgate.net Steric hindrance between the substituents and the inherent electronic effects dictate the most stable conformations. sci-hub.se For instance, studies on various substituted benzophenones show a wide range of twist angles, from as low as 37.85° to as high as 83.72°, depending on the nature and position of the substituents. nih.govresearchgate.net A thorough conformational search for 3-Methyl-3'-morpholinomethyl benzophenone would involve systematically rotating the key bonds to locate energy minima on the PEL, providing a picture of the molecule's preferred shapes.

Electronic Structure Calculations (DFT, ab initio)

To understand the electronic properties of this compound, electronic structure calculations are employed. Methods like Density Functional Theory (DFT) and ab initio calculations provide accurate descriptions of electron distribution and molecular orbitals. DFT, particularly with functionals like B3LYP, is a widely used method for balancing computational cost and accuracy in studying organic molecules. longdom.orgscialert.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. scialert.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. longdom.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and reactivity. irjweb.com A smaller gap suggests the molecule is more reactive and can be more easily polarized. irjweb.com

For the parent compound, benzophenone, DFT calculations have been used to determine its HOMO-LUMO energies. longdom.org For this compound, the HOMO would likely be distributed over the electron-rich regions, such as the phenyl ring containing the methyl group and the morpholine (B109124) nitrogen, while the LUMO would be centered on the electron-deficient benzoyl moiety, particularly the carbonyl group. The calculated energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.

Table 1: Illustrative Frontier Orbital Properties for a Benzophenone Derivative Note: This table presents typical values for a substituted benzophenone calculated via DFT/B3LYP to illustrate the concept. Actual values for this compound would require specific calculation.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.50 | Indicates chemical reactivity and kinetic stability |

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. mdpi.com It is a valuable tool for identifying the sites susceptible to nucleophilic and electrophilic attack. semanticscholar.org

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are prone to electrophilic attack. For this compound, these would be concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the morpholine ring. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack; these are typically found around the hydrogen atoms. researchgate.net The MEP map provides a comprehensive picture of the charge distribution and polarity of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental results to validate molecular structures and assignments. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum mechanical calculations, often using DFT with specific functionals optimized for NMR, can accurately predict the ¹H and ¹³C chemical shifts of a molecule. github.io The process involves first finding the molecule's low-energy conformers and then calculating the NMR shieldings for each, which are subsequently averaged based on their Boltzmann populations. liverpool.ac.uk

For this compound, this would involve calculating the chemical shifts for all unique protons and carbons. The predicted spectrum could then be compared to an experimental one to confirm the structural assignment. Discrepancies between calculated (gas-phase or with implicit solvent) and experimental (in solution) shifts can provide insights into solvent effects and intermolecular interactions. liverpool.ac.uk

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts Note: This table shows a hypothetical prediction for key protons in the molecule to illustrate the type of data generated. Specific calculations are required for accurate values.

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (Phenyl Rings) | 7.20 - 7.80 |

| Methyl Protons (-CH3) | 2.40 |

| Morpholine Protons (-CH2-N-CH2-) | 2.50 - 2.60 |

| Morpholine Protons (-CH2-O-CH2-) | 3.70 - 3.80 |

| Benzylic Protons (-Ar-CH2-N-) | 3.50 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. nih.gov

For this compound, calculations would predict the frequencies for characteristic functional groups. For example, the C=O stretch of the benzophenone core is a strong, characteristic band typically observed around 1650-1660 cm⁻¹. researchgate.net Other key vibrations would include C-H stretches of the aromatic and methyl groups, C-N and C-O stretches of the morpholine ring, and various bending and rocking modes. Comparing the calculated vibrational spectrum with experimental data is crucial for confirming the molecule's structure and understanding its intramolecular dynamics. researchgate.netresearchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: This table presents expected frequency ranges based on calculations for similar molecules. Specific calculations are needed for this compound.

| Vibrational Mode | Typical Calculated Frequency (cm-1) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Carbonyl C=O Stretch | ~1660 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1180 - 1220 | Medium |

| C-O-C Stretch (Morpholine) | 1100 - 1140 | Strong |

UV-Vis Absorption and Emission Spectra Modeling

The electronic absorption and emission spectra of benzophenone derivatives are of significant interest due to their applications as photoinitiators and UV filters. chemrxiv.org Modeling these spectra provides a theoretical framework for understanding the electronic transitions that govern their photochemical activity.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their UV-Vis absorption spectra. mdpi.comresearchgate.net For benzophenone and its derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations typically involve optimizing the ground-state geometry of the molecule followed by the calculation of vertical excitation energies. mdpi.com

The following table presents representative theoretical UV-Vis absorption data for benzophenone, which serves as a foundational model for its derivatives.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → π) | ~340 | Low |

| S₀ → S₂ (π → π) | ~285 | High |

| S₀ → S₃ (π → π*) | ~250 | High |

| Note: These are generalized values for benzophenone and can be influenced by the computational method and solvent model used. |

Modeling of UV-Vis emission spectra (fluorescence and phosphorescence) is also crucial for understanding the photophysical pathways of de-excitation. After electronic excitation, the molecule can relax through radiative (emission) or non-radiative pathways. Computational methods can predict the emission wavelengths by optimizing the geometry of the first excited singlet (S₁) and triplet (T₁) states. For many benzophenone derivatives, intersystem crossing from the singlet to the triplet state is a highly efficient process, leading to prominent phosphorescence. rsc.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. While specific studies on the reaction pathway for the synthesis of this compound are not detailed in the provided search results, general synthetic routes for benzophenone derivatives can be computationally explored.

A common method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. nih.gov Quantum mechanical calculations can be employed to model the reaction mechanism, including the formation of the acylium ion intermediate and its subsequent electrophilic attack on the aromatic ring. Transition state theory can be used to calculate the activation energies for each step of the reaction, providing insights into the reaction kinetics and feasibility.

For a hypothetical reaction step, the following data could be generated through computational analysis:

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Acylium ion formation | 0 | 15.2 | -5.8 | 15.2 |

| Electrophilic attack | -5.8 | 25.7 | -12.3 | 31.5 |

| Note: This is a hypothetical data table for illustrative purposes. |

Molecular Dynamics Simulations for Solution-Phase Behavior and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide valuable information about its behavior in a solution phase, including its conformational flexibility and interactions with solvent molecules. nih.gov

By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solute-solvent interactions influence the molecule's conformation. nih.gov The flexibility of the morpholinomethyl group and the rotational freedom of the phenyl rings are important aspects that can be investigated. The dihedral angles between the phenyl rings and the carbonyl group, as well as the conformational changes in the morpholine ring, can be monitored throughout the simulation to understand the molecule's dynamic behavior.

Analysis of the radial distribution functions between specific atoms of the solute and solvent molecules can reveal details about the solvation shell and the nature of intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen or the morpholine nitrogen and protic solvent molecules. nih.gov This information is crucial for understanding how the solvent environment affects the compound's properties, including its photochemical behavior. nih.gov

Chemical Reactivity and Reaction Mechanism Elucidation

Investigation of Electrophilic Aromatic Substitution on the Benzophenone (B1666685) Core

Ring A (substituted with a methyl group): The methyl group is an electron-donating group (EDG) through an inductive effect. libretexts.org It activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene (B151609). As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orglibretexts.org

Ring B (substituted with a morpholinomethyl group): The morpholinomethyl group's directing effect is more complex and highly dependent on reaction conditions. Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom of the morpholine (B109124) ring will be protonated. The resulting positively charged moiety, -CH₂-NH(CH₂CH₂)₂O⁺, becomes a powerful electron-withdrawing group (EWG) via a strong inductive effect. This deactivates the ring, making it significantly less reactive than benzene. libretexts.org As a deactivating group of this type, it will direct incoming electrophiles to the meta position.

The carbonyl group of the benzophenone linker is a moderate deactivating group due to its electron-withdrawing resonance and inductive effects. youtube.com It directs incoming electrophiles to the meta position on both rings. Therefore, the substitution pattern is a result of the combined directing effects of the groups on each ring. On Ring A, the activating methyl group's ortho/para directing effect will dominate the carbonyl's meta directing effect. On Ring B, both the protonated morpholinomethyl group and the carbonyl group are meta-directing, strongly favoring substitution at the positions meta to both groups.

| Substituent | Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -CH₃ (Methyl) | A | Electron Donating (Inductive) | Activating | Ortho, Para |

| -C=O (Carbonyl) | A & B | Electron Withdrawing (Resonance & Inductive) | Deactivating | Meta |

| -CH₂-Morpholine (Protonated) | B | Electron Withdrawing (Inductive) | Strongly Deactivating | Meta |

Nucleophilic Reactivity at the Ketone and Morpholine Nitrogen Centers

The molecule possesses two primary sites for nucleophilic interactions: the carbonyl carbon and the morpholine nitrogen.

Ketone Carbonyl Center: The carbonyl carbon is electrophilic due to the polarization of the C=O double bond and is susceptible to nucleophilic addition. However, compared to simpler ketones like acetone, the reactivity of the benzophenone core is reduced. vedantu.com This is due to two main factors:

Steric Hindrance: The two bulky aromatic rings sterically hinder the approach of nucleophiles to the carbonyl carbon. vedantu.comvedantu.com

Electronic Effects: The phenyl rings stabilize the carbonyl group through resonance, delocalizing the partial positive charge on the carbonyl carbon and thus reducing its electrophilicity. quora.comaskfilo.com The substituents on the rings in 3-Methyl-3'-morpholinomethyl benzophenone would further increase steric bulk, making it generally less reactive towards nucleophilic addition than unsubstituted benzophenone.

Morpholine Nitrogen Center: The nitrogen atom of the morpholine ring possesses a lone pair of electrons, making it both basic and nucleophilic. It can readily react with acids to form a morpholinium salt. As a nucleophile, it can participate in reactions such as alkylation (e.g., with an alkyl halide) to form a quaternary ammonium (B1175870) salt. The conformational flexibility of the morpholine ring, which typically adopts a chair conformation, influences the accessibility of the nitrogen's lone pair.

Radical Reactions and Photochemical Pathways Initiated by the Benzophenone Moiety

The benzophenone moiety is a well-studied chromophore, and its photochemistry is central to the radical reactivity of the entire molecule. acs.org Upon absorption of UV light (typically in the UVA range), benzophenone undergoes intersystem crossing with near-unity quantum yield to form a triplet excited state (³BP*). bgsu.edunih.gov This triplet diradical is the primary initiator of subsequent photochemical reactions.

The most characteristic reaction of the benzophenone triplet state is hydrogen atom abstraction . acs.orgnih.gov It can abstract a hydrogen atom from a suitable donor (R-H) to form a benzophenone ketyl radical and a substrate radical (R•).

³BP + R-H → BP•-OH + R•*

In the case of this compound, this reaction can occur via an intermolecular or intramolecular pathway.

Intermolecular Pathway: The excited molecule can abstract a hydrogen from a solvent molecule (e.g., isopropanol) or another organic molecule present in the system. bgsu.eduacs.org

Intramolecular Pathway: The molecule contains C-H bonds that are susceptible to abstraction by the excited ketone. The most likely sites for intramolecular H-abstraction are the benzylic hydrogens of the morpholinomethyl group and the hydrogens on the carbon atoms adjacent to the morpholine nitrogen and oxygen, which would lead to the formation of a biradical species. The decay of the triplet state and the subsequent behavior of the ketyl radicals can be monitored using techniques like nanosecond laser flash photolysis. researchgate.net

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | Absorption of a UV photon promotes benzophenone (S₀) to an excited singlet state (S₁). |

| 2 | Intersystem Crossing (ISC) | The excited singlet state (S₁) rapidly and efficiently converts to the more stable triplet state (T₁ or ³BP*). |

| 3 | Hydrogen Abstraction | The triplet state abstracts a hydrogen atom from a donor, forming a ketyl radical. |

| 4 | Radical Recombination/Termination | The resulting radicals can couple (e.g., ketyl radicals dimerizing to form benzopinacol) or undergo other termination reactions. bgsu.edu |

Hydrolytic Stability and Degradation Pathways

This compound is expected to be largely stable under typical hydrolytic conditions (neutral pH). The key linkages—aryl-ketone, aryl-methyl, aryl-CH₂-N, and the C-N and C-O bonds within the morpholine ring—are not readily hydrolyzed.

Degradation is more likely to be initiated under more forcing conditions, such as in the presence of strong acids or bases, or through photochemical and oxidative processes.

Photodegradation: As discussed previously, UV irradiation can lead to radical formation, initiating degradation pathways. This is a known degradation route for other benzophenone derivatives, such as the UV filter benzophenone-3 (BP-3). researchgate.netnih.gov

Oxidative Degradation: Strong oxidizing agents can attack the molecule. Studies on BP-3 have shown that degradation can occur via chlorination or advanced oxidation processes (AOPs), which involve reactive species like hydroxyl radicals (•OH). researchgate.netelsevierpure.com For this compound, potential degradation pathways could involve hydroxylation of the aromatic rings, oxidation of the methyl group, or cleavage of the morpholinomethyl side chain.

Biodegradation: The environmental fate of related compounds suggests that biodegradation can occur under both aerobic and anaerobic conditions. For instance, the biodegradation of BP-3 can proceed via O-demethylation. researchgate.net Analogous pathways for the title compound might involve cleavage of the C-N bond of the morpholinomethyl group or hydroxylation of the rings.

Oxidation and Reduction Chemistry

Oxidation: The molecule is generally resistant to mild oxidizing agents. Under strong oxidative conditions (e.g., KMnO₄, CrO₃), the more susceptible parts of the molecule would be the alkyl groups. The methyl group could be oxidized to a carboxylic acid, and the benzylic methylene (B1212753) (-CH₂-) of the morpholinomethyl group is also a potential site of oxidation. The morpholine ring itself can be oxidized under harsh conditions. Studies on the oxidation of BP-3 with potassium permanganate (B83412) have identified hydroxylation and cleavage of the carbon-carbon bridge bond as key reaction pathways. nih.gov

Reduction: The primary site for reduction is the carbonyl group of the ketone. This is a common and predictable reaction for benzophenones. The ketone can be readily reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using hydride-transfer reagents. pitt.edu

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that efficiently reduces ketones to alcohols in protic solvents like methanol (B129727) or ethanol (B145695). chemspider.comscribd.com The reaction involves the nucleophilic transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent that would also readily reduce the ketone. It requires anhydrous conditions.

The reduction is typically a high-yield transformation and is a standard method for converting benzophenone derivatives to their corresponding alcohols. youtube.com

Derivatization Strategies and Analog Design

Systematic Variation of the Benzophenone (B1666685) Core Substituents

The benzophenone scaffold serves as a versatile platform for systematic structural modifications to modulate the electronic and steric properties of the entire molecule. nih.gov In the context of 3-Methyl-3'-morpholinomethyl benzophenone, the existing methyl group at the 3-position offers a starting point for a range of variations.

Researchers can synthesize analogs by introducing a variety of substituents at different positions on both phenyl rings. For instance, the methyl group could be replaced with other alkyl groups of varying chain lengths and branching to probe the impact of lipophilicity and steric bulk. Furthermore, the introduction of electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro groups) can significantly alter the electronic distribution within the benzophenone core, potentially influencing receptor binding or other biological interactions. semanticscholar.org

A common synthetic route to achieve such diversity involves the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted toluene (B28343) derivative. Subsequent benzylic bromination of the methyl group, followed by nucleophilic substitution with morpholine (B109124), would yield the desired analogs. prepchem.com For example, the synthesis of a bromo-substituted analog, 3-Bromo-3'-morpholinomethyl benzophenone, has been documented, highlighting the feasibility of introducing halogen substituents. bldpharm.com

The following table outlines potential variations of the benzophenone core and the rationale for their synthesis:

| Modification | Rationale |

| Varying alkyl substituents at the 3-position | To investigate the influence of steric bulk and lipophilicity. |

| Introducing electron-donating groups (e.g., -OCH3, -OH) | To study the effect of increased electron density on biological activity. |

| Introducing electron-withdrawing groups (e.g., -Cl, -F, -NO2) | To explore the impact of reduced electron density and potential for specific interactions like halogen bonding. |

| Positional isomers of substituents | To understand the importance of substituent placement for target engagement. |

Modification of the Morpholine Ring System

The morpholine moiety is a common pharmacophore in medicinal chemistry, and its modification can lead to significant changes in a compound's pharmacological profile.

While the parent compound features an unsubstituted morpholine nitrogen, N-substitution presents a straightforward strategy for analog design. The secondary amine nature of morpholine allows for a variety of reactions, including alkylation, acylation, and reductive amination, to introduce diverse functional groups. These modifications can impact the compound's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

More complex modifications involve the opening or rearrangement of the morpholine ring. Ring-opening reactions can lead to linear amino alcohol derivatives, which may adopt different conformations and exhibit altered biological activities. Such strategies can be employed to explore the necessity of the cyclic morpholine structure for the compound's function. Rearrangement strategies could lead to the formation of other heterocyclic systems, such as piperazines or thiomorpholines, allowing for the investigation of the role of the oxygen heteroatom. The synthesis of a thiomorpholine (B91149) analog, 3-methyl-3'-thiomorpholinomethyl benzophenone, suggests that such heteroatom variations are synthetically accessible.

Introduction of Spacer Length and Heteroatom Variation

The methylene (B1212753) linker connecting the benzophenone core and the morpholine ring can also be a target for modification. The length of this spacer can be systematically varied by introducing additional methylene units (e.g., ethyl, propyl). This allows for the exploration of the optimal distance and orientation between the two key structural motifs for biological activity.

Stereochemical Control in Analog Synthesis

While this compound is achiral, the introduction of stereocenters can be a powerful strategy in analog design. For example, introducing a substituent on the methylene linker or on the morpholine ring can create chiral centers. The synthesis of enantiomerically pure or diastereomerically enriched analogs would allow for the investigation of stereoselectivity in biological targets. This is particularly important as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

Pro-chemical Design Strategies

Pro-chemical (or prodrug) design strategies can be employed to improve the physicochemical or pharmacokinetic properties of this compound. This could involve masking a functional group to enhance membrane permeability or to achieve targeted release. For instance, if an analog with a phenolic hydroxyl group on the benzophenone core is synthesized, this group could be esterified to create a prodrug that is hydrolyzed in vivo to release the active phenolic compound. While no specific prodrugs of the title compound have been reported, this remains a viable strategy for future drug development efforts. The chemical modification of oligonucleotides for drug discovery showcases the broad applicability of such approaches. nih.govinformaconnect.comnih.govresearchgate.netresearchgate.net

Molecular Interaction Studies and Mechanistic Biochemical Probing

Ligand-Target Binding Interaction Analysis Methodologies

A variety of biophysical and biochemical techniques are utilized to characterize the binding of a ligand, such as 3-Methyl-3'-morpholinomethyl benzophenone (B1666685), to its biological targets. These methodologies provide qualitative and quantitative data on binding affinity, stoichiometry, and the thermodynamics of the interaction.

Fluorescence spectroscopy is a widely used technique to study ligand-protein interactions. The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be quenched upon ligand binding. This quenching can be static (due to complex formation) or dynamic (due to collisional quenching). By analyzing the fluorescence quenching data, one can determine binding constants (Ka) and the number of binding sites. For instance, studies on benzophenone and its derivatives with serum albumins have demonstrated the formation of stable complexes, with hydrogen bonding and van der Waals forces playing significant roles in stabilizing these interactions. researchgate.netnih.gov

Circular Dichroism (CD) spectroscopy is another valuable tool that provides information about the conformational changes in a protein upon ligand binding. Changes in the secondary structure of a protein, such as the α-helix and β-sheet content, can be monitored. The binding of benzophenone derivatives to serum albumin has been shown to induce conformational changes, indicating an alteration of the protein's microenvironment. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information about ligand-protein interactions in solution. Chemical shift perturbation studies can identify the amino acid residues involved in the binding interface. Saturation Transfer Difference (STD) NMR is particularly useful for characterizing the binding of small molecules to large proteins, revealing which parts of the ligand are in close proximity to the protein surface. preprints.org

Enzyme Inhibition Kinetic Studies for Mechanistic Insights

Enzyme inhibition studies are crucial for determining the mechanism by which a compound like 3-Methyl-3'-morpholinomethyl benzophenone may exert its biological effects. Kinetic analyses can differentiate between various modes of inhibition, such as competitive, non-competitive, uncompetitive, and mixed-type inhibition.

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific experimental conditions. sigmaaldrich.com The Ki, on the other hand, is a thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme. sigmaaldrich.com The relationship between IC50 and Ki can be influenced by the concentration of the substrate and the mechanism of inhibition. nih.gov

For morpholine-containing compounds, which are prevalent in medicinal chemistry, enzyme inhibition studies have revealed a wide range of activities. For example, morpholine-substituted tetrahydroquinoline derivatives have been identified as potent inhibitors of mTOR kinase with IC50 values in the nanomolar range. mdpi.com Similarly, other morpholine (B109124) derivatives have shown significant inhibitory activity against cholinesterases and carbonic anhydrases. researchgate.net

Table 1: Representative Enzyme Inhibition Data for Morpholine-Containing Compounds

| Compound Type | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type |

| Morpholine-substituted Tetrahydroquinoline | mTOR | 0.033 | - | - |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one | Acetylcholinesterase | 1.77 - 4.50 | 20.58 - 53.11 | Mixed |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one | Butyrylcholinesterase | - | 21.84 - 54.41 | Mixed |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one | Carbonic Anhydrase I | - | 27.45 - 48.22 | - |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one | Carbonic Anhydrase II | - | 6.02 - 29.32 | - |

This table presents representative data from studies on various morpholine-containing compounds and is intended to be illustrative of the potential inhibitory activities of this class of molecules. The specific values for this compound would require direct experimental determination.

Receptor-Ligand Docking and Molecular Recognition (Computational and In Vitro Methodologies)

Computational methods, particularly molecular docking, play a pivotal role in predicting and analyzing the binding of ligands to their receptor targets. These in silico techniques provide valuable insights into the binding pose, affinity, and key interactions between the ligand and the receptor's active site.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking algorithms estimate the binding free energy, which correlates with the binding affinity. For benzophenone derivatives, docking studies have been employed to investigate their interactions with various proteins, including human serum albumin and G-protein coupled receptors (GPCRs). These studies have revealed that hydrophobic interactions, hydrogen bonds, and van der Waals forces are the primary drivers of binding.

In vitro methodologies are essential for validating the predictions from computational studies. Techniques such as fluorescence-based thermal shift assays can confirm ligand binding by measuring the change in the melting temperature of the protein upon ligand association. Site-directed mutagenesis, where specific amino acid residues in the binding site are altered, can be used to experimentally verify the importance of key interactions predicted by docking simulations.

Biophysical Characterization of Compound-Biomolecule Complexes (e.g., X-ray Crystallography of Complexes)

Detailed structural information about the interaction between a compound and its biological target at an atomic level is most definitively provided by X-ray crystallography of the co-crystallized complex. This technique can reveal the precise binding mode of the ligand, the conformational changes in the protein upon binding, and the network of interactions that stabilize the complex.

While a crystal structure of this compound in a complex with a biomolecule is not publicly available, the principles of this technique can be understood from studies on related molecules. For example, the crystal structure of benzophenone synthase has provided insights into its active site and the residues crucial for substrate binding and catalysis. nih.gov Such structural information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and selectivity.

Other biophysical techniques also contribute to the characterization of compound-biomolecule complexes. Isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes, providing a complete thermodynamic profile of the interaction. NMR spectroscopy can also provide detailed structural information on these complexes in solution, complementing the solid-state data from X-ray crystallography. nih.gov

Investigation of Intracellular Transport Mechanisms

The ability of a compound to cross cell membranes and reach its intracellular target is a critical determinant of its biological activity. The investigation of intracellular transport mechanisms involves both computational and experimental approaches.

The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and polar surface area, can be computationally predicted to estimate its passive permeability across cell membranes. The presence of the morpholine group, a common moiety in many CNS-active drugs, can influence the compound's solubility and ability to cross the blood-brain barrier. Morpholine can participate in hydrophilic and lipophilic interactions and its pKa can be modulated to enhance cell permeability.

Experimental assessment of intracellular transport often utilizes cell-based assays. For instance, the Caco-2 cell permeability assay is a well-established in vitro model for predicting intestinal drug absorption. The transport of a compound across a monolayer of these cells can be measured to determine its permeability and to identify whether it is a substrate for efflux transporters like P-glycoprotein. Change point analysis of intracellular cargo trajectories is a more advanced technique to quantify the dynamics of transport by molecular motors along microtubules. nih.govaimspress.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For "3-Methyl-3'-morpholinomethyl benzophenone (B1666685)," a QSAR study would involve the generation of a dataset of analogues with varying substituents on the benzophenone core and the morpholine (B109124) ring. The biological activity of these compounds would be experimentally determined, and then correlated with a wide range of calculated molecular descriptors.

QSAR analysis has revealed that parameters such as polarization, dipole moment, lipophilicity, and energy can have a significant effect on the biological activity of related heterocyclic compounds. researchgate.netnih.gov For instance, studies on similar classes of compounds have shown that an increase in hydrophilic and reductive properties can lead to enhanced antioxidant activity, while molecules with a smaller volume and surface area may exhibit higher potency. researchgate.netnih.gov

A hypothetical QSAR model for "3-Methyl-3'-morpholinomethyl benzophenone" derivatives could take the general form:

Biological Activity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients determined through statistical regression analysis. The predictive power of such models is rigorously assessed through internal and external validation techniques to ensure their reliability for virtual screening and the de novo design of new potential therapeutic agents. researchgate.netnih.gov

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogues

| Descriptor Class | Specific Descriptors | Potential Impact on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Influences receptor-ligand interactions and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Affects binding pocket fit and accessibility. |

| Hydrophobicity | LogP, Polar Surface Area (PSA) | Governs membrane permeability and solubility. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular branching and shape. |

This systematic approach allows for the identification of key structural features that govern the activity of this class of compounds, thereby enabling the rational design of more potent derivatives.

Pharmacophore Elucidation and Molecular Similarity Analysis

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For "this compound," a pharmacophore model would be developed based on its structure and, ideally, the structures of other known active analogues.

The key pharmacophoric features of "this compound" would likely include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the benzophenone and the oxygen and nitrogen atoms of the morpholine ring.

Aromatic Rings: The two phenyl rings of the benzophenone core, which can engage in hydrophobic and π-π stacking interactions.

Hydrophobic Features: The methyl group and the aliphatic part of the morpholine ring.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen bonding with receptor |

| Hydrogen Bond Acceptor | Morpholine Oxygen | Hydrogen bonding with receptor |

| Hydrogen Bond Acceptor | Morpholine Nitrogen | Hydrogen bonding with receptor |

| Aromatic Ring | 3-Methylphenyl Ring | π-π stacking, hydrophobic interactions |

| Aromatic Ring | 3'-(morpholinomethyl)phenyl Ring | π-π stacking, hydrophobic interactions |

| Hydrophobic Center | Methyl Group | Hydrophobic interactions |

Once a pharmacophore model is established and validated, it can be used to screen large virtual databases of chemical compounds to identify novel molecules that possess the required structural features for biological activity. Molecular similarity analysis, which quantifies the structural resemblance between molecules, can also be employed to identify compounds with a high probability of sharing a similar biological profile to "this compound."

Rational Design Principles for Optimized Derivatives

The principles of rational design, informed by an understanding of the structure-activity relationships (SAR), guide the systematic modification of a lead compound to enhance its desired properties. For "this compound," rational design strategies would focus on optimizing its potency, selectivity, and pharmacokinetic profile.

Based on SAR studies of related benzophenone and morpholine-containing compounds, several design principles can be proposed: nih.govufms.br

Substitution on the Benzophenone Rings: The introduction of various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions on the phenyl rings could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved receptor binding. nih.gov For example, studies on other morpholine-conjugated benzophenones have shown that a methyl group on one of the benzophenone rings is essential for antiproliferative activity, while bromo or methyl substitutions at other positions can significantly enhance this activity. nih.gov

Modification of the Morpholine Ring: Alterations to the morpholine moiety, such as the introduction of substituents or its replacement with other heterocyclic systems (e.g., piperidine, piperazine), could influence the compound's solubility, metabolic stability, and interaction with the biological target.

Linker Modification: The length and flexibility of the methylene (B1212753) linker between the benzophenone core and the morpholine ring could be varied to optimize the spatial orientation of these two key fragments.

These design principles, when applied in an iterative cycle of design, synthesis, and biological evaluation, can lead to the discovery of derivatives with significantly improved therapeutic potential.

In Silico Screening and Virtual Library Generation

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. For "this compound," a virtual library of derivatives could be generated by systematically applying the rational design principles described above.

This virtual library can then be screened using a variety of computational techniques, including:

Docking Simulations: These simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the estimation of binding affinity and the identification of key intermolecular interactions.

Pharmacophore-based Screening: The previously elucidated pharmacophore model can be used as a filter to rapidly screen the virtual library and select compounds that match the required 3D arrangement of chemical features.

QSAR-based Screening: The established QSAR model can be used to predict the biological activity of the compounds in the virtual library, prioritizing those with the highest predicted potency.

In silico screening offers a time- and cost-effective approach to exploring a vast chemical space and prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing.

Predictive Models for Compound Electronic and Conformational Properties

Predictive models, based on quantum mechanics and molecular mechanics, can provide valuable insights into the intrinsic electronic and conformational properties of "this compound."

Electronic Properties: Density Functional Theory (DFT) calculations can be used to determine a range of electronic properties, including:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions. scialert.net

Electron Affinity and Ionization Potential: These properties relate to the molecule's ability to accept or donate electrons. scialert.net

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can predict the absorption wavelengths, which is relevant for compounds with potential applications in photochemistry or as UV filters. scribd.com

Conformational Properties: The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of "this compound" would involve exploring its potential low-energy conformations. The benzophenone core is known to be non-planar, with the two phenyl rings twisted out of the plane of the carbonyl group. researchgate.netnih.gov The degree of this twist is influenced by the nature and position of substituents. researchgate.netnih.gov

Molecular mechanics calculations can be used to systematically rotate the rotatable bonds in "this compound" and identify the most stable conformations. This information is vital for understanding how the molecule might fit into a receptor binding site and for informing the design of conformationally constrained analogues.

Table 3: Predicted Conformational and Electronic Parameters of Interest

| Property Type | Specific Parameter | Relevance |

| Conformational | Dihedral angles of phenyl rings | Determines overall molecular shape and fit in a binding pocket. |

| Conformational | Rotational energy barriers | Indicates the flexibility of the molecule. |

| Electronic | HOMO-LUMO gap | Relates to chemical reactivity and stability. ufms.br |

| Electronic | Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative charge, guiding intermolecular interactions. |

By leveraging these predictive models, a deeper understanding of the fundamental properties of "this compound" can be achieved, further enhancing the rational drug design process.

Advanced Research Applications and Methodological Contributions

Development of Novel Chemical Probes for Molecular Systems

Benzophenone-based photoprobes are powerful instruments in chemical proteomics for identifying and mapping protein-ligand and protein-protein interactions. nih.gov Upon irradiation with UV light, the benzophenone (B1666685) moiety is excited to a triplet diradical state which can abstract a hydrogen atom from a nearby C-H bond, forming a covalent linkage with the target molecule. nih.gov This process, known as photoaffinity labeling, allows for the permanent "tagging" of interacting biomolecules in complex biological mixtures. nih.gov

The structure of 3-Methyl-3'-morpholinomethyl benzophenone makes it a candidate for a novel chemical probe. The core benzophenone group serves as the photoreactive element. The substituents—the methyl and morpholinomethyl groups—can be tailored to modulate the probe's physicochemical properties:

Solubility and Specificity: The morpholinomethyl group, containing both a tertiary amine and an ether linkage, can increase the compound's hydrophilicity and potential for hydrogen bonding. This can enhance its solubility in biological buffers and influence its binding affinity and specificity for target proteins.